Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves several steps. One common synthetic route includes the cyclocondensation of appropriate precursors under specific reaction conditions . The detailed synthetic pathway and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit diverse biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds also contain a triazole ring and are studied for their potential pharmacological applications. The uniqueness of this compound lies in its specific cyclobutyl and pyridine moieties, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-5-6-15-10(7-9)13-14-11(15)8-3-2-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
IWUUANYZGITTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=NN=C2C3CCC3)C1 |
Origin of Product |
United States |
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